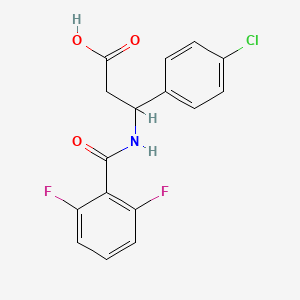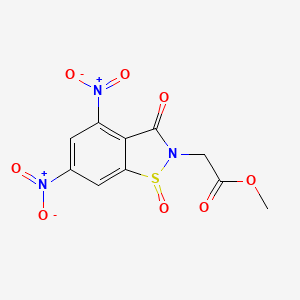![molecular formula C11H6N2O2 B11509207 3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione](/img/structure/B11509207.png)
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione is a complex heterocyclic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its tricyclic framework, which includes nitrogen atoms and conjugated double bonds, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione typically involves multi-step reactions starting from simpler organic molecules. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and amines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H6N2O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione |
InChI |
InChI=1S/C11H6N2O2/c14-8-4-3-7-10(13-8)9-6(11(7)15)2-1-5-12-9/h1-5H,(H,13,14) |
InChI Key |
BXGXRSUUGXTFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=CC(=O)N3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(diphenylmethyl)-N'-[hydroxy(diphenyl)acetyl]benzohydrazide](/img/structure/B11509125.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11509141.png)
![3-chloro-N-methyl-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11509147.png)

![methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B11509162.png)
![3-(2-Hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509166.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B11509172.png)
![methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate](/img/structure/B11509178.png)

amino]-N-phenylcyclohexanecarboxamide](/img/structure/B11509188.png)
![6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11509194.png)
![Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate](/img/structure/B11509195.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11509200.png)

